REACTION_CXSMILES
|
C(Cl)(Cl)Cl.CO.O.C(O)(=O)/C=C/CCCCCCCCC(O)=O.C(Cl)(Cl)Cl.C1C=C2C(C(O)(O)C(=O)C2=CC=1)=O.C[C@@H](N)[C@H]1O[C@H](O[C@H]2[C@H](O)[C@@H](O[C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H](N)C[C@@H]2N)[C@H](N)CC1.[CH3:73][C@@H:74]([NH:104][CH3:105])[C@H:75]1[O:80][C@H:79]([O:81][C@H:82]2[C@H:87]([OH:88])[C@@H:86]([O:89][C@H:90]3[O:95][CH2:94][C@@:93]([OH:97])([CH3:96])[C@H:92]([NH:98][CH3:99])[C@H:91]3[OH:100])[C@H:85]([NH2:101])[CH2:84][C@@H:83]2[NH2:102])[C@H:78]([NH2:103])[CH2:77][CH2:76]1.C[C@@]1(O)[C@H](NC)[C@@H](O)[C@@H](O[C@@H]2[C@@H](O)[C@H](O[C@H]3O[C@H](CN)CC[C@H]3N)[C@@H](N)C[C@H]2N)OC1.OS(O)(=O)=O>CO>[CH3:73][CH:74]([NH:104][CH3:105])[CH:75]1[O:80][CH:79]([O:81][CH:82]2[CH:87]([OH:88])[CH:86]([O:89][CH:90]3[O:95][CH2:94][C:93]([OH:97])([CH3:96])[CH:92]([NH:98][CH3:99])[CH:91]3[OH:100])[CH:85]([NH2:101])[CH2:84][CH:83]2[NH2:102])[CH:78]([NH2:103])[CH2:77][CH2:76]1 |f:0.1.2,6.7.8.9|
|
Name
|
chloroform methanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\CCCCCCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
|
Name
|
gentamycin sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
gentamycin
|
Type
|
|
Smiles
|
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)(Cl)Cl.CO.O.C(O)(=O)/C=C/CCCCCCCCC(O)=O.C(Cl)(Cl)Cl.C1C=C2C(C(O)(O)C(=O)C2=CC=1)=O.C[C@@H](N)[C@H]1O[C@H](O[C@H]2[C@H](O)[C@@H](O[C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H](N)C[C@@H]2N)[C@H](N)CC1.[CH3:73][C@@H:74]([NH:104][CH3:105])[C@H:75]1[O:80][C@H:79]([O:81][C@H:82]2[C@H:87]([OH:88])[C@@H:86]([O:89][C@H:90]3[O:95][CH2:94][C@@:93]([OH:97])([CH3:96])[C@H:92]([NH:98][CH3:99])[C@H:91]3[OH:100])[C@H:85]([NH2:101])[CH2:84][C@@H:83]2[NH2:102])[C@H:78]([NH2:103])[CH2:77][CH2:76]1.C[C@@]1(O)[C@H](NC)[C@@H](O)[C@@H](O[C@@H]2[C@@H](O)[C@H](O[C@H]3O[C@H](CN)CC[C@H]3N)[C@@H](N)C[C@H]2N)OC1.OS(O)(=O)=O>CO>[CH3:73][CH:74]([NH:104][CH3:105])[CH:75]1[O:80][CH:79]([O:81][CH:82]2[CH:87]([OH:88])[CH:86]([O:89][CH:90]3[O:95][CH2:94][C:93]([OH:97])([CH3:96])[CH:92]([NH:98][CH3:99])[CH:91]3[OH:100])[CH:85]([NH2:101])[CH2:84][CH:83]2[NH2:102])[CH:78]([NH2:103])[CH2:77][CH2:76]1 |f:0.1.2,6.7.8.9|
|
Name
|
chloroform methanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\CCCCCCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
|
Name
|
gentamycin sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
gentamycin
|
Type
|
|
Smiles
|
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |